Diethyl 3,3'-thiodipropionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42914. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

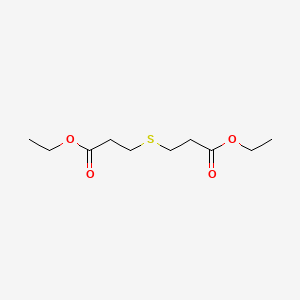

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3-ethoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4S/c1-3-13-9(11)5-7-15-8-6-10(12)14-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXUFKFNLUTDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCSCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060972 | |

| Record name | Diethyl 3,3'-thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-79-0 | |

| Record name | Diethyl thiodipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl thiodipropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl 3,3'-thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 3,3'-thiobispropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL THIODIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW1BNJ4N9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 3,3'-thiodipropionate

Introduction: Unveiling Diethyl 3,3'-thiodipropionate

This compound, a symmetrical thioether, is a molecule of significant interest in various industrial and research settings. Primarily recognized for its role as a secondary antioxidant, it is instrumental in the stabilization of polymeric materials, including polyolefins and ABS plastics, by decomposing hydroperoxides that lead to material degradation.[1] Its utility also extends to the formulation of lubricants and as an additive in food packaging to prevent oxidative spoilage.[2][3] For researchers and professionals in drug development, the thioether linkage and ester functionalities present in this compound offer a versatile scaffold for the synthesis of more complex molecules and potential pharmacophores. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in established chemical principles and analytical techniques.

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of this compound is the base-catalyzed Michael addition of a sulfur nucleophile to two equivalents of ethyl acrylate.[4][5] This reaction is highly effective due to the electron-deficient nature of the double bond in ethyl acrylate, making it susceptible to nucleophilic attack.

The Michael Addition: A Step-by-Step Mechanistic Insight

The synthesis proceeds via a conjugate addition mechanism. A basic catalyst is employed to generate a potent sulfur nucleophile, which then attacks the β-carbon of the ethyl acrylate Michael acceptor.[6][7]

The base-catalyzed mechanism can be delineated into three key steps:

-

Nucleophile Formation: A base, typically a mild one like sodium acetate, deprotonates the sulfur source (e.g., hydrogen sulfide or a hydrosulfide salt) to generate the highly nucleophilic thiolate anion.

-

Nucleophilic Attack: The thiolate anion attacks the electron-poor β-carbon of the ethyl acrylate double bond. This conjugate addition results in the formation of an enolate intermediate, which is stabilized by resonance.

-

Protonation and Second Addition: The enolate intermediate is protonated by a proton source in the reaction mixture, typically the solvent or the conjugate acid of the base. This regenerates the base and forms an intermediate thioether with a single propionate arm. This intermediate then undergoes a second Michael addition with another molecule of ethyl acrylate to yield the final this compound product.

Caption: Michael Addition Synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is adapted from the well-established procedure for the synthesis of the corresponding methyl ester, ensuring a high degree of reliability and reproducibility.[4]

Materials and Equipment:

-

Ethyl acrylate (inhibitor-free)

-

Sodium acetate trihydrate

-

95% Ethanol

-

Hydrogen sulfide (lecture bottle)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Two-necked round-bottom flask (2 L)

-

Reflux condenser

-

Sintered-glass bubbler tube

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a 2 L two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a sintered-glass bubbler tube extending below the surface of the reaction mixture, combine ethyl acrylate (1.74 moles), sodium acetate trihydrate (0.73 moles), and 800 mL of 95% ethanol.

-

Initiation of Reaction: Gently heat the mixture with stirring until all the sodium acetate has dissolved and the solution is refluxing.

-

Introduction of Hydrogen Sulfide: Carefully bubble hydrogen sulfide gas through the refluxing solution. The flow rate should be controlled to approximately 3-5 bubbles per second. Caution! This step must be performed in a well-ventilated fume hood as hydrogen sulfide is highly toxic.

-

Reaction Monitoring: Continue the reaction under reflux with a constant stream of hydrogen sulfide for 25 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of ethyl acrylate.

-

Workup - Solvent Removal: After 25 hours, stop the flow of hydrogen sulfide and replace the reflux condenser with a distillation head. Remove the ethanol and any unreacted ethyl acrylate by distillation.

-

Workup - Extraction: To the cooled residue, add 400 mL of water and 200 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the layers and wash the aqueous layer with four 50 mL portions of diethyl ether. Combine all the ethereal extracts.

-

Drying and Concentration: Dry the combined ether extracts over anhydrous sodium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Characterization: A Multi-faceted Analytical Approach

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ |

| ~2.70 | Triplet | 4H | -S-CH₂-CH₂ -COO- |

| ~2.85 | Triplet | 4H | -S-CH₂ -CH₂-COO- |

| ~4.15 | Quartet | 4H | -O-CH₂ -CH₃ |

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[8]

| Chemical Shift (δ) ppm | Assignment |

| ~14.2 | -O-CH₂-C H₃ |

| ~29.5 | -S-C H₂-CH₂-COO- |

| ~34.5 | -S-CH₂-C H₂-COO- |

| ~60.5 | -O-C H₂-CH₃ |

| ~171.5 | -C OO- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl group of the ester and the C-O single bond.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2980-2850 | C-H stretch | Aliphatic |

| ~1735 | C=O stretch | Ester |

| ~1250-1000 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The molecular weight of this compound is 234.31 g/mol .[9]

Applications in Research and Drug Development

While the primary industrial application of this compound and its derivatives is as an antioxidant in polymers and other materials, its chemical structure holds potential for applications in the field of drug development.[1][2]

-

Scaffold for Synthesis: The thioether linkage is a common motif in various biologically active molecules. This compound can serve as a starting material or a building block for the synthesis of more complex sulfur-containing compounds with potential therapeutic properties.

-

Linker Technology: The bifunctional nature of the molecule, with two ester groups, makes it a candidate for use as a linker in the development of drug conjugates or prodrugs. The ester linkages can be designed to be cleavable under specific physiological conditions, allowing for targeted drug release.

-

Prodrugs of Thiol-Containing Drugs: The thioether can be oxidized to the corresponding sulfoxide or sulfone, which may have different pharmacokinetic properties. This could be explored as a strategy for developing prodrugs of thiol-containing therapeutic agents.

While direct applications in marketed drugs may not be prevalent, the chemical versatility of this compound makes it a valuable tool for medicinal chemists and researchers exploring novel therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of this compound. The detailed experimental protocol, based on the robust Michael addition reaction, offers a reliable method for its preparation. The multi-faceted analytical approach ensures the confirmation of its structure and purity. For researchers in materials science and drug development, this compound represents a versatile molecule with established utility and untapped potential.

References

-

Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA). (2024, July 8). UniVOOK. Retrieved from [Link]

-

DILAURYL THIODIPROPIONATE. Ataman Kimya. Retrieved from [Link]

-

3,3'-Thiodipropionic acid, diethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

This compound. SIELC Technologies. Retrieved from [Link]

-

Understanding Dilauryl Thiodipropionate: A Key Antioxidant for Various Industries. (2026, January 5). LinkedIn. Retrieved from [Link]

-

Figure S16. 13 C NMR Spectrum of diethyl... ResearchGate. Retrieved from [Link]

-

METHYL β-THIODIPROPIONATE. Organic Syntheses. Retrieved from [Link]

-

Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics. National Center for Biotechnology Information. Retrieved from [Link]

-

Distearyl Thiodipropionate. PubChem. Retrieved from [Link]

-

Michael addition reactions to show evidence of side reactions. ResearchGate. Retrieved from [Link]

-

Propanoic acid, 3,3'-thiobis-, didodecyl ester. PubChem. Retrieved from [Link]

-

Thiodipropionic Acid. PubChem. Retrieved from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

-

Distearyl Thiodipropionate. Cosmetics Info. Retrieved from [Link]

-

GNPS Library Spectrum CCMSLIB00003138120. GNPS. Retrieved from [Link]

-

Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. NSF Public Access Repository. Retrieved from [Link]

-

Thia-Michael Reaction. Encyclopedia MDPI. Retrieved from [Link]

-

Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry. Retrieved from [Link]

-

THIODIPROPIONIC ACID. Ataman Kimya. Retrieved from [Link]

Sources

- 1. marketpublishers.com [marketpublishers.com]

- 2. Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA) [univook.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Diethyl 3,3’-thiodipropionate | SIELC Technologies [sielc.com]

Diethyl 3,3'-thiodipropionate (CAS 673-79-0): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Diethyl 3,3'-thiodipropionate, with the CAS registry number 673-79-0, is a diester compound that plays a significant role as a secondary antioxidant in various industrial applications, particularly in the stabilization of polymeric materials.[1] Its unique thioether linkage is central to its function in mitigating oxidative degradation, a critical factor in extending the service life and maintaining the integrity of materials. This technical guide provides an in-depth exploration of the core properties, synthesis, mechanism of action, and practical applications of this compound, tailored for professionals in research, and drug development who may encounter or utilize this compound in their work. While its primary use is in material science, understanding its properties can be valuable for those in drug development, especially in areas concerning formulation stability and excipient compatibility.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a mild odor. Its fundamental properties are summarized in the table below, compiled from various chemical data sources.[2][3] It is important to note that some physical properties, such as boiling point, density, and refractive index, are often cited as estimates in commercially available datasheets.[4]

| Property | Value | Reference(s) |

| CAS Number | 673-79-0 | [2] |

| Molecular Formula | C10H18O4S | [2] |

| Molecular Weight | 234.31 g/mol | [2] |

| Boiling Point | 148 °C (estimated) | [2] |

| Density | 1.083 g/cm³ (estimated) | |

| Refractive Index | 1.465 (estimated) | |

| Solubility | Soluble in most organic solvents. Insoluble in water. | [5][6] |

| InChI Key | VCXUFKFNLUTDAX-UHFFFAOYSA-N | [2] |

| Canonical SMILES | O=C(OCC)CCSCCC(=O)OCC | [2] |

Spectral Data for Structural Elucidation

For the unambiguous identification and characterization of this compound, a combination of spectroscopic techniques is employed. Authoritative spectral data for this compound is available through curated databases such as SpectraBase.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl ester groups and the methylene protons adjacent to the sulfur atom and the carbonyl groups. The expected chemical shifts would be approximately:

-

A triplet around 1.2 ppm (6H) corresponding to the methyl protons (-CH₃) of the two ethyl groups.

-

A quartet around 4.1 ppm (4H) from the methylene protons (-O-CH₂-) of the ethyl groups.

-

Two triplets around 2.6-2.8 ppm (8H) corresponding to the methylene protons adjacent to the sulfur atom (-S-CH₂-) and the carbonyl groups (-CH₂-C=O).

-

-

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each carbon environment within the molecule.[8] The anticipated chemical shifts are:

-

Around 14 ppm for the methyl carbons (-CH₃).

-

Around 60 ppm for the methylene carbons of the ethyl ester (-O-CH₂-).

-

Around 30-35 ppm for the methylene carbons adjacent to the sulfur and carbonyl groups.

-

Around 172 ppm for the carbonyl carbons (C=O).[9]

-

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by strong absorption bands indicative of its functional groups.[10] Key expected peaks include:

-

A strong C=O stretching vibration around 1735 cm⁻¹, characteristic of the ester carbonyl group.

-

C-O stretching vibrations in the region of 1100-1300 cm⁻¹.

-

C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹.

-

The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 234.[11] Common fragmentation patterns would involve the loss of ethoxy groups (-OCH₂CH₃), ethyl groups (-CH₂CH₃), and cleavage at the C-S bond.[12][13]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Fischer esterification of 3,3'-thiodipropionic acid with ethanol in the presence of an acid catalyst.[14][15] This reversible reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[16][17]

Experimental Protocol: Fischer Esterification

The following is a representative, detailed protocol for the synthesis of this compound, adapted from established esterification procedures.

Caption: A typical workflow for the synthesis of this compound via Fischer esterification.

Mechanism of Antioxidant Action

This compound functions as a secondary, or hydroperoxide-decomposing, antioxidant. Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals directly, thioesters like this compound work by breaking down hydroperoxides (ROOH) into non-radical, stable products. Hydroperoxides are key intermediates in the oxidative degradation cycle of polymers, and their decomposition prevents the formation of highly reactive alkoxy and hydroxyl radicals that would otherwise propagate the degradation chain reaction.

The thioether sulfur is oxidized by the hydroperoxide to a sulfoxide, which can be further oxidized. This process involves a series of reactions that ultimately convert the hydroperoxides into stable alcohols.

Synergistic Effect with Primary Antioxidants

A key aspect of the application of this compound is its synergistic effect when used in combination with primary antioxidants, such as hindered phenols.[1][4][18][19] The primary antioxidant scavenges free radicals, while the secondary antioxidant decomposes the hydroperoxides that may still form. This dual-action approach provides a more comprehensive and effective stabilization of the polymer, leading to significantly improved long-term thermal stability.

Caption: Synergistic antioxidant mechanism of hindered phenols and this compound.

Applications in Polymer Stabilization

The primary application of this compound is as a heat stabilizer and long-term antioxidant for a variety of polymers, most notably polyolefins such as polyethylene (PE) and polypropylene (PP). Its effectiveness is often evaluated by measuring the Oxidative Induction Time (OIT), which is a standardized test to assess the thermal oxidative stability of a material.[20][21][22][23][24] A longer OIT indicates greater resistance to oxidation.

The incorporation of this compound, particularly in combination with a primary antioxidant, can significantly extend the OIT of polymers, thereby enhancing their durability and performance at elevated temperatures. This is crucial for applications where the polymer is exposed to heat during processing or its end-use, such as in automotive parts, wire and cable insulation, and hot-filled packaging.

Furthermore, the stabilization provided by this compound helps in the retention of the mechanical properties of the polymer, such as tensile strength and elongation at break, over its service life by preventing chain scission and cross-linking reactions caused by oxidative degradation.[25]

Safety and Handling

This compound is considered to be a hazardous chemical.[26] According to Safety Data Sheets (SDS), it can cause skin and serious eye irritation, and may cause respiratory irritation.[26][27] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[28] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[27] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[27] Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong bases.[27]

Conclusion

This compound is a valuable secondary antioxidant with well-established applications in the polymer industry. Its ability to decompose hydroperoxides, especially in synergy with primary radical-scavenging antioxidants, provides a robust mechanism for protecting materials from thermal-oxidative degradation. For researchers and professionals in drug development, an understanding of such stabilizing agents is beneficial for the broader context of material science and can inform decisions related to the stability of packaging materials and excipients in pharmaceutical formulations. The detailed physicochemical, spectral, and safety information provided in this guide serves as a comprehensive resource for the informed use and further investigation of this compound.

References

-

Wiley-VCH GmbH. (2026). 3,3'-Thiodipropionic acid, diethyl ester. SpectraBase. Retrieved from [Link]

-

MDPI. (2022, June 10). On the Use of Oxidation Induction Time as a Kinetic Parameter for Condition Monitoring and Lifetime Evaluation under Ionizing Radiation Environments. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2012, October 31). Investigation of the Oxidative Stability of Polyolefins and Thermoplastic Elastomers by Means of DSC. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative FTIR spectra of: (A) didodecyl‐3,3′‐thiodipropionate (DLTDP). Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2023, June 30). Oxidative Stability of Polymers: The OIT Test. Retrieved from [Link]

-

J. Org. Chem. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

University of Arizona. (n.d.). Fischer Esterification. Retrieved from [Link]

-

ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). Retrieved from [Link]

-

ResearchGate. (n.d.). DSC curves showing the oxidation induction time (OIT) for different stages of ageing (0, 4 and 8 months) for unstabilized LDPE film. Retrieved from [Link]

-

ResearchGate. (n.d.). OIT emp values (°C) of stabilized and non-stabilized PP. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Synergistic Power of Antioxidant Blends: Improving Polymer Protection. Retrieved from [Link]

-

PubChem. (n.d.). Propanoic acid, 3,3'-thiobis-, didodecyl ester. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Set-up for batch experiments for the esterification reaction (without PV). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Washington State Department of Ecology. (2021, October 5). DILAURYL THIODIPROPIONATE (CAS #123-28-4) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. Retrieved from [Link]

-

SIELC Technologies. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Distearyl Thiodipropionate. Retrieved from [Link]

-

MDPI. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ResearchGate. (n.d.). The variations and the percentage retention of mechanical properties.... Retrieved from [Link]

-

MDPI. (n.d.). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Retrieved from [Link]

-

Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanoic acid, 3,3'-thiobis-, didodecyl ester. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Diethyl thiodipropionate. Retrieved from [Link]

-

MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Diethyl 3,3’-thiodipropionate | SIELC Technologies [sielc.com]

- 4. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propanoic acid, 3,3'-thiobis-, didodecyl ester | C30H58O4S | CID 31250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ezview.wa.gov [ezview.wa.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3,3'-Thiodipropionic acid(111-17-1) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Propanoic acid, 3,3'-thiobis-, didodecyl ester [webbook.nist.gov]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. raco.cat [raco.cat]

- 14. cerritos.edu [cerritos.edu]

- 15. athabascau.ca [athabascau.ca]

- 16. community.wvu.edu [community.wvu.edu]

- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 18. performanceadditives.us [performanceadditives.us]

- 19. plaschina.com.cn [plaschina.com.cn]

- 20. mdpi.com [mdpi.com]

- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. chemicalbook.com [chemicalbook.com]

- 27. fishersci.com [fishersci.com]

- 28. biosynth.com [biosynth.com]

An In-Depth Technical Guide to Diethyl 3,3'-thiodipropionate: Properties, Synthesis, and Applications in Research and Drug Development

This guide provides a comprehensive technical overview of Diethyl 3,3'-thiodipropionate, a versatile thioether compound with significant potential in various scientific and industrial fields, particularly in research and drug development. This document will delve into its fundamental molecular and chemical properties, detailed synthesis protocols, analytical characterization, and explore its emerging applications.

Core Molecular and Physical Properties

This compound is a diester characterized by a central sulfur atom bridging two propionate chains. This structure imparts unique chemical properties that are leveraged in its various applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₄S | [1] |

| Molecular Weight | 234.31 g/mol | [1] |

| CAS Number | 673-79-0 | |

| Appearance | Colorless oil | [2] |

| Boiling Point | 162–164°C at 18 mmHg | [2] |

| Refractive Index (n²⁵D) | 1.4713 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the esterification of 3,3'-thiodipropionic acid. The parent acid itself is typically synthesized via the Michael addition of hydrogen sulfide to an acrylic ester.[2]

Synthesis of 3,3'-Thiodipropionic Acid

A robust method for the synthesis of the precursor, 3,3'-thiodipropionic acid, involves the reaction of acrylic acid with sodium sulfide. This reaction is typically carried out in an aqueous solution. The subsequent acidification of the resulting disodium salt yields the desired 3,3'-thiodipropionic acid.

Esterification to this compound

The esterification of 3,3'-thiodipropionic acid with ethanol is a standard method to produce this compound. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[3] Alternatively, enzymatic catalysis using lipases in a solvent-free system offers a greener and more specific synthesis route.[3]

Experimental Protocol: Lipase-Catalyzed Esterification

-

Combine 3,3'-thiodipropionic acid and a molar excess of ethanol in a reaction vessel.

-

Add an immobilized lipase (e.g., from Candida antarctica) to the mixture.

-

The reaction is conducted under vacuum at a controlled temperature (e.g., 50°C) to remove the water byproduct and drive the equilibrium towards the product.[3]

-

Monitor the reaction progress using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the enzyme is removed by filtration.

-

The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the ethyl groups (a triplet and a quartet) and the two methylene groups of the propionate backbone (two triplets).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band around 1730 cm⁻¹ is characteristic of the ester carbonyl group.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of this compound and for monitoring reaction progress. A typical mobile phase consists of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatible methods.

Applications in Research and Drug Development

The unique chemical structure of this compound makes it a valuable building block and intermediate in several areas of research and drug development.

Precursor for Functionalized Thiols

The thioether linkage in this compound can be cleaved or modified to generate functionalized thiols. These thiols can then be used in various bioconjugation strategies, for example, in the attachment of drugs to antibodies or polymers.

Spacer in Prodrug Design

The propionate chains can act as linkers or spacers in the design of prodrugs.[4] By attaching a drug molecule to this spacer, its pharmacokinetic properties, such as solubility and stability, can be modified to improve drug delivery and efficacy.[4]

Component of Self-Healing Polymers for Drug Delivery

Recent research has focused on the development of self-healing polymers for controlled drug release.[1][5][6] Thioether-containing compounds can be incorporated into polymer networks to impart self-healing properties through dynamic covalent chemistry. While direct use of this compound in this context is not extensively documented, its structural motifs are relevant to the design of monomers for such advanced drug delivery systems.[5][6]

Safety and Handling

This compound is considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a versatile chemical compound with a well-defined molecular structure and accessible synthetic routes. Its utility as a precursor for functionalized molecules and as a potential component in advanced drug delivery systems makes it a compound of interest for researchers and professionals in the pharmaceutical and biotechnology industries. Further exploration of its applications, particularly in the fields of bioconjugation and smart materials, is warranted.

References

-

Fehnel, E. A.; Carmack, M. Methyl β-Thiodipropionate. Org. Synth.1949 , 29, 65. DOI: 10.15227/orgsyn.029.0065. [Link]

- DE102005018853A1, "Producing mid-chain saturated or unsaturated 3,3'-thiodipropionic acid dialkyl esters for use e.g. as lipophilic antioxidants or in pharmaceuticals or cosmetics, comprises solventless lipase-catalyzed esterification," issued 2006-10-26, assigned to Cognis IP Management GmbH.

-

Global Substance Registration System. Diethyl Thiodipropionate. [Link]

-

Editorial: Prodrug design and therapeutic applications. Front. Pharmacol.2023 , 14, 1282297. DOI: 10.3389/fphar.2023.1282297. [Link]

-

Zhang, Y., et al. Self-Healing Hydrogels: Preparation, Mechanism and Advancement in Biomedical Applications. Gels2022 , 8(6), 346. DOI: 10.3390/gels8060346. [Link]

-

Ma, S., et al. Shape memory-assisted self-healing of dynamic thiol-acrylate networks. Polym. Chem.2021 , 12(3), 359-370. DOI: 10.1039/D0PY01449A. [Link]

-

Corrales, T., et al. Design and Performance of 3D-Printed Hybrid Polymers Exhibiting Shape Memory and Self-Healing via Acrylate–Epoxy–Thiol–Ene Chemistry. Polymers2024 , 16(1), 123. DOI: 10.3390/polym16010123. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. DE102005018853A1 - Producing mid-chain saturated or unsaturated 3,3'-thiodipropionic acid dialkyl esters for use e.g. as lipophilic antioxidants or in pharmaceuticals or cosmetics, comprises solventless lipase-catalyzed esterification - Google Patents [patents.google.com]

- 4. Editorial: Prodrug design and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Shape memory-assisted self-healing of dynamic thiol-acrylate networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of Diethyl 3,3'-Thiodipropionate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of Diethyl 3,3'-thiodipropionate (CAS 673-79-0), a symmetrical thioether diester.[1][2] As a molecule of interest in materials science and as a chemical intermediate, a thorough understanding of its structural verification via modern spectroscopic techniques is paramount for researchers and quality control professionals. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on high-quality predicted Nuclear Magnetic Resonance (NMR) data, alongside an expert interpretation of expected Infrared (IR) Spectroscopy and Mass Spectrometry (MS) results based on foundational principles and data from closely related analogues. This guide is structured to provide not only the data but also the scientific rationale behind the spectral features, empowering scientists to confidently identify and characterize this compound.

Introduction and Molecular Structure

This compound, with the molecular formula C₁₀H₁₈O₄S and a molecular weight of 234.31 g/mol , is characterized by a central sulfur atom linking two identical ethyl propionate chains.[1][3] The molecule's symmetry is a key determinant of its spectroscopic signature, particularly in NMR, as it results in chemical equivalency for corresponding protons and carbons on either side of the sulfur atom.

The primary objective of this guide is to establish a reliable spectroscopic benchmark for the identification and purity assessment of this compound. We will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, correlating specific signals and absorptions to the molecular substructures illustrated below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The symmetry of this compound simplifies its NMR spectra, leading to a distinct and easily interpretable pattern of signals.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is defined by four unique signals, each corresponding to a set of chemically equivalent protons. The ethyl groups give rise to a characteristic quartet and triplet, while the propionate backbone protons appear as two triplets.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~4.15 | Quartet (q) | 4H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| ~2.81 | Triplet (t) | 4H | -S-CH₂ -CH₂- | These methylene protons are adjacent to the sulfur atom, which causes a moderate downfield shift. They are split into a triplet by the two neighboring methylene protons. |

| ~2.65 | Triplet (t) | 4H | -CH₂-CH₂ -C=O | Positioned alpha to the carbonyl group, these protons are deshielded. They are split into a triplet by the two neighboring methylene protons adjacent to the sulfur. |

| ~1.26 | Triplet (t) | 6H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl group are in a typical aliphatic region. They are split into a triplet by the two neighboring methylene protons. |

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, reflecting the molecule's symmetry.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~171.5 | Quaternary | C =O | The ester carbonyl carbon exhibits a characteristic chemical shift in the far downfield region. |

| ~60.8 | Methylene | -O-CH₂ -CH₃ | The carbon of the ethyl group bonded to oxygen is significantly deshielded. |

| ~34.2 | Methylene | -CH₂ -C=O | The carbon alpha to the carbonyl is moderately deshielded. |

| ~28.5 | Methylene | -S-CH₂ - | The carbon adjacent to the sulfur atom is shifted downfield relative to a standard alkane chain. |

| ~14.2 | Methyl | -CH₂-CH₃ | The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region. |

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

While less definitive than NMR for detailed structure mapping, IR spectroscopy is an excellent, rapid technique for confirming the presence of key functional groups. The IR spectrum of this compound is dominated by the ester functionality. Data from analogues like didodecyl 3,3'-thiodipropionate show characteristic absorbances that are directly applicable.[4][5]

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~2980-2850 | Medium-Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1735 | Very Strong | C=O Stretch | Ester Carbonyl |

| ~1460, ~1370 | Medium | C-H Bend | Aliphatic (CH₂, CH₃) |

| ~1250-1150 | Strong | C-O Stretch | Ester (O=C-O) |

| ~700-600 | Weak-Medium | C-S Stretch | Thioether |

The most prominent and diagnostic peak is the intense carbonyl (C=O) stretch around 1735 cm⁻¹. Its presence is a strong indicator of the ester groups. The strong C-O stretch further confirms the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method.

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 234, corresponding to the molecular weight of the compound (C₁₀H₁₈O₄S). This peak may be of low intensity due to the lability of the molecule.

-

Key Fragmentation Patterns: The structure allows for predictable fragmentation pathways. Alpha-cleavage adjacent to the sulfur atom and cleavage of the ester groups are expected to be prominent.

-

Loss of Ethoxy Radical (-•OCH₂CH₃): A peak at m/z 189 [M - 45]⁺.

-

Loss of Ethyl Radical (-•CH₂CH₃): A peak at m/z 205 [M - 29]⁺.

-

Cleavage at the C-S bond: A peak corresponding to the [CH₂CH₂COOCH₂CH₃]⁺ fragment at m/z 101.

-

McLafferty Rearrangement: A potential peak at m/z 118, resulting from the rearrangement and elimination of ethylene from one of the ester chains.

-

Analyzing the fragmentation provides a fingerprint that helps confirm the connectivity of the atoms within the molecule.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400-600 MHz NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). An increased number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[6]

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press and apply consistent pressure. Acquire the sample spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background, yielding the final absorbance or transmittance spectrum. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound, for example, starting at 100 °C and ramping to 250 °C at 10 °C/min.

-

MS Method: The GC is coupled to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) should be set to scan a mass range from m/z 40 to 300.

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the unambiguous identification of this compound. The predicted NMR data, characterized by four ¹H and five ¹³C signals, is highly diagnostic of the molecule's symmetrical structure. The intense IR absorption at ~1735 cm⁻¹ confirms the critical ester functional groups, while mass spectrometry verifies the molecular weight and expected fragmentation. This guide provides the necessary spectroscopic benchmarks and protocols to aid researchers in the confident characterization of this compound.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 31250, Propanoic acid, 3,3'-thiobis-, didodecyl ester." PubChem, [Link]. Accessed 21 Jan. 2026.

-

MDPI. "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." MDPI, [Link]. Accessed 21 Jan. 2026.

-

Global Substance Registration System. "DIETHYL THIODIPROPIONATE." GSRS, [Link]. Accessed 21 Jan. 2026.

-

CAS. "Diethyl thiodipropionate." CAS Common Chemistry, [Link]. Accessed 21 Jan. 2026.

-

ResearchGate. "Synthesis and spectroscopic characterization of some lanthanide(III) nitrate complexes of ethyl 2-[2-(1-acetyl-2-oxopropyl)azo]-4,5-dimethyl-3-thiophenecarboxyate." ResearchGate, [Link]. Accessed 21 Jan. 2026.

-

University of Wisconsin-Madison Chemistry Department. "Optimized Default 13C Parameters." NMR Facility, [Link]. Accessed 21 Jan. 2026.

-

MDPI. "Synthesis and Spectroscopic Characterization of Bis(thiadiazolo)benzoporphyrinoids." MDPI, [Link]. Accessed 21 Jan. 2026.

-

Chemistry LibreTexts. "13.11: Characteristics of ¹³C NMR Spectroscopy." Chemistry LibreTexts, [Link]. Accessed 21 Jan. 2026.

-

ResearchGate. "Figure S16. 13 C NMR Spectrum of diethyl..." ResearchGate, [Link]. Accessed 21 Jan. 2026.

-

NIST. "Propanoic acid, 3,3'-thiobis-, didodecyl ester." NIST WebBook, SRD 69, [Link]. Accessed 21 Jan. 2026.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Diethyl 3,3'-thiodipropanoate , 97% , 673-79-0 - CookeChem [cookechem.com]

- 4. Propanoic acid, 3,3'-thiobis-, didodecyl ester | C30H58O4S | CID 31250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propanoic acid, 3,3'-thiobis-, didodecyl ester [webbook.nist.gov]

- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

A Technical Guide to the Solubility of Diethyl 3,3'-Thiodipropionate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl 3,3'-thiodipropionate. In the absence of extensive published quantitative solubility data, this document focuses on predicting solubility based on the compound's physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, a detailed experimental protocol is provided to enable researchers, scientists, and drug development professionals to determine solubility in various organic solvents accurately. This guide is designed to be a practical resource, combining theoretical insights with actionable laboratory methods to support research and development activities involving this compound.

Introduction: Understanding the Importance of Solubility

This compound (CAS No. 673-79-0) is a sulfur-containing organic compound with the molecular formula C10H18O4S.[1][2] Its structure, featuring a thioether linkage and two ethyl ester groups, makes it a subject of interest in various chemical and pharmaceutical applications. Solubility is a critical physical property that dictates the suitability of a compound for a specific application, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations.[3] A thorough understanding of a compound's solubility in different organic solvents is paramount for process design, purification, and formulation development.

This guide will delve into the predicted solubility of this compound and provide a robust experimental framework for its determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H18O4S | [1][2] |

| Molecular Weight | 234.31 g/mol | [1] |

| Boiling Point (estimated) | 346.64 °C | [1] |

| Density (estimated) | 1.2637 g/cm³ | [1] |

| LogP | 2.04 | [5] |

The structure of this compound contains both polar (ester groups) and non-polar (ethyl chains and thioether linkage) components. The LogP value, which is the logarithm of the partition coefficient between octanol and water, provides a quantitative measure of a compound's lipophilicity. A LogP of 2.04 indicates that this compound is moderately lipophilic, suggesting it will have better solubility in organic solvents than in water.[5]

Based on its structure and LogP value, the following solubility profile in common organic solvents can be predicted:

-

High Solubility: Expected in moderately polar to non-polar solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and ethyl acetate. The ester groups can engage in dipole-dipole interactions with these solvents.

-

Moderate Solubility: Likely in less polar solvents like toluene and hexane. While the ethyl chains and thioether group will interact favorably with these non-polar solvents, the polar ester groups may limit miscibility.

-

Lower Solubility: Expected in highly polar protic solvents like methanol and ethanol. While the ester groups can act as hydrogen bond acceptors, the overall non-polar character of the molecule may hinder extensive solvation.[6]

-

Insoluble: Expected to be poorly soluble in water, consistent with its LogP value and the behavior of similar long-chain dialkyl thiodipropionates.[7][8]

It is crucial to note that these are predictions. Factors such as temperature and the presence of impurities can significantly influence solubility. Therefore, experimental verification is essential.

Experimental Determination of Solubility

The following protocol provides a reliable method for determining the solubility of this compound in a range of organic solvents. This method is based on the principle of reaching equilibrium saturation of the solute in the solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Experimental Workflow

The process of experimentally determining solubility involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved solute.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 5 mL) of each selected organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some solid remains undissolved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC with UV or RI detection, or GC with FID).

-

Analyze the diluted sample from step 3 and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.

-

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with increasing temperature. This is because the dissolution process is often endothermic. It is advisable to determine solubility at the temperatures relevant to the intended application.

-

Solvent Polarity: As discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility.

-

Purity of Compound and Solvent: Impurities in either the this compound or the solvent can alter the measured solubility.

The interplay of these factors can be visualized as follows:

Caption: Key factors influencing the solubility of this compound.

Conclusion

References

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications. [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central. [Link]

-

Predicting Solubility. (n.d.). Rowan Scientific. [Link]

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020). Organic Process Research & Development. [Link]

-

This compound. (n.d.). SIELC Technologies. [Link]

-

Basic Chemical Data. (n.d.). PubChem. [Link]

-

DILAURYL THIODIPROPIONATE (CAS #123-28-4) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. (2021). ToxService. [Link]

-

Diethyl oxalate. (n.d.). Wikipedia. [Link]

-

Properties of Esters. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. diethyl 3,3'-thiobispropionate CAS#: 673-79-0 [m.chemicalbook.com]

- 2. dtp.cancer.gov [dtp.cancer.gov]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Diethyl 3,3’-thiodipropionate | SIELC Technologies [sielc.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Dilauryl thiodipropionate | 123-28-4 [chemicalbook.com]

- 8. ezview.wa.gov [ezview.wa.gov]

A Technical Guide to the Thermal Stability and Degradation Profile of Diethyl 3,3'-thiodipropionate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and anticipated degradation profile of Diethyl 3,3'-thiodipropionate. In the absence of direct, published experimental data for this specific compound, this document synthesizes information from analogous structures, including short-chain alkyl esters and thioethers, to construct a scientifically grounded theoretical framework. We will explore the likely thermal decomposition pathways, predict the primary degradation products, and detail the essential analytical methodologies required to empirically validate these hypotheses. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development and handling of this compound, enabling a proactive approach to stability testing and formulation design.

Introduction: The Chemical Landscape of this compound

This compound, with the chemical formula C₁₀H₁₈O₄S, is a diester featuring a central thioether linkage. Its structure suggests a molecule with potential applications as a plasticizer, a solvent, or an intermediate in organic synthesis. The presence of both ester and thioether functional groups dictates its chemical reactivity and, critically, its behavior under thermal stress. Understanding the thermal stability of this compound is paramount for defining its safe handling temperatures, storage conditions, and potential degradation pathways that could impact product purity and efficacy in pharmaceutical and other applications.

Predicted Thermal Stability and Decomposition Onset

Based on the thermal behavior of analogous compounds, the thermal decomposition of this compound is anticipated to occur at elevated temperatures, likely commencing in the range of 200-300°C. The decomposition of the longer-chain Dilauryl thiodipropionate has been noted to be above 275°C. However, the shorter ethyl chains in this compound may lead to a slightly lower onset of decomposition due to their higher volatility.

The primary decomposition is expected to be a multi-stage process, with the initial stages likely involving the cleavage of the ester groups, followed by the fragmentation of the thioether backbone at higher temperatures.

Postulated Degradation Profile and Mechanistic Pathways

The degradation of this compound under thermal stress is likely to proceed through two primary pathways, dictated by the ester and thioether functionalities.

Pathway A: Ester Pyrolysis via Retro-Ene Reaction

Studies on the thermal decomposition of ethyl propionate have shown that it undergoes a retro-ene reaction at temperatures between 505–602°C to yield ethylene and propionic acid.[1][2] A similar mechanism can be postulated for this compound. This pathway involves the formation of a six-membered ring transition state, leading to the elimination of ethylene and the formation of 3,3'-thiodipropionic acid.

-

Primary Degradation Products:

-

Ethylene (gas)

-

3,3'-Thiodipropionic acid

-

Pathway B: Thioether Bond Cleavage

At higher temperatures, or as a secondary degradation pathway, the carbon-sulfur bonds of the thioether linkage are expected to cleave. The pyrolysis of simple thioethers is known to generate a complex mixture of products.[3] Homolytic cleavage of the C-S bond would generate radical intermediates, which could then undergo a variety of reactions, including hydrogen abstraction, disproportionation, and recombination.

-

Potential Secondary Degradation Products:

-

Ethyl 3-(ethylthio)propionate (from cleavage of one C-S bond and subsequent stabilization)

-

Diethyl sulfide

-

Ethyl propionate

-

Hydrogen sulfide (from more extensive decomposition)

-

Various smaller hydrocarbons

-

The relative prominence of these two pathways will be dependent on factors such as the heating rate and the atmosphere under which the degradation occurs.

Recommended Analytical Methodologies for Empirical Verification

To experimentally determine the thermal stability and degradation profile of this compound, a suite of analytical techniques should be employed. The following experimental workflow is proposed as a robust, self-validating system.

Experimental Workflow

Caption: Proposed experimental workflow for the comprehensive thermal analysis of this compound.

Detailed Experimental Protocols

-

Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.

-

Protocol:

-

Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min).

-

Conduct the analysis under an inert atmosphere (e.g., nitrogen) to study pyrolysis and under an oxidative atmosphere (e.g., air) to assess oxidative stability.

-

Record the mass loss as a function of temperature.

-

The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the decomposition curve.

-

-

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these events.

-

Protocol:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan.

-

Place the pan in the DSC instrument alongside an empty reference pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses any expected transitions (e.g., from -50°C to 400°C).

-

Record the heat flow to the sample relative to the reference.

-

Endothermic peaks will indicate melting, while exothermic peaks will indicate decomposition or crystallization.

-

-

Objective: To separate and identify the volatile and semi-volatile degradation products.

-

Protocol:

-

Place a small, accurately weighed amount of this compound into a pyrolysis tube.

-

Insert the tube into the pyrolysis unit, which is directly coupled to the GC-MS injector.

-

Rapidly heat the sample to a series of predetermined temperatures (e.g., 250°C, 350°C, 450°C) to analyze the degradation products at different stages of decomposition.

-

The evolved pyrolysate is swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Predicted Data Summary

The following tables summarize the expected data from the proposed analytical workflow.

Table 1: Predicted Thermal Stability Data

| Parameter | Predicted Value/Range | Analytical Technique |

| Onset of Decomposition (Tonset) | 200 - 300 °C | TGA |

| Temperature of Maximum Decomposition Rate (Tmax) | 250 - 350 °C | TGA (from DTG curve) |

| Major Decomposition Event | Endothermic/Exothermic | DSC |

Table 2: Predicted Primary and Secondary Degradation Products

| Degradation Product | Predicted Pathway | Analytical Technique for Identification |

| Ethylene | Pathway A: Retro-Ene Reaction | Py-GC-MS, TGA-FTIR |

| 3,3'-Thiodipropionic acid | Pathway A: Retro-Ene Reaction | Py-GC-MS (after derivatization) |

| Ethyl 3-(ethylthio)propionate | Pathway B: Thioether Cleavage | Py-GC-MS |

| Diethyl sulfide | Pathway B: Thioether Cleavage | Py-GC-MS |

| Ethyl propionate | Pathway B: Thioether Cleavage | Py-GC-MS |

| Hydrogen sulfide | Pathway B: Thioether Cleavage | TGA-FTIR |

Conclusion and Future Directions

This technical guide provides a theoretical yet scientifically robust framework for understanding the thermal stability and degradation profile of this compound. The proposed degradation pathways, centered on retro-ene elimination of the ester groups and homolytic cleavage of the thioether bond, offer a solid foundation for further empirical investigation. The detailed analytical workflow provides a clear roadmap for researchers to generate the necessary experimental data.

Future work should focus on executing these experimental protocols to validate the hypotheses presented herein. A thorough understanding of the thermal behavior of this compound will be invaluable for its safe and effective application in research, drug development, and other industrial sectors.

References

-

Blades, A. T., & Gilderson, P. W. (1960). KINETICS OF THE THERMAL DECOMPOSITION OF ETHYL PROPIONATE. Canadian Journal of Chemistry, 38(8), 1407-1411. [Link]

-

J. G. Scaiano, J. C. Netto-Ferreira, V. Wintgens, "Kinetics of the Thermal Decomposition of Ethyl Propionate", Canadian Science Publishing, Accessed January 21, 2026. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7749, Ethyl propionate. [Link]

-

Al-Sammerrai, D. (2018). Pyrolysis of Thiols and Sulfides. In Chemistry of Organosulfur Compounds. IntechOpen. [Link]

-

Taylor & Francis. (n.d.). Thioethers – Knowledge and References. [Link]

Sources

Free Radical Scavenging and Hydroperoxide Decomposition Activity of Diethyl 3,3'-thiodipropionate

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxidative stress, mediated by the unchecked activity of free radicals and reactive oxygen species (ROS), is a primary driver of cellular damage and is implicated in a multitude of pathological conditions. Antioxidants are critical agents that mitigate this damage. They are broadly classified into primary antioxidants, which directly scavenge free radicals, and secondary antioxidants, which prevent the formation of new radicals by decomposing unstable intermediates like hydroperoxides. Diethyl 3,3'-thiodipropionate (DETDP) belongs to the class of thioether compounds, which are recognized primarily as potent secondary, or hydroperoxide-decomposing, antioxidants.[1][2] This guide provides a technical overview of the antioxidant mechanism of DETDP, its evaluation through standard in-vitro assays, and its potential applications in research and development. While direct radical scavenging is not its primary role, assays such as DPPH and ABTS are fundamental screening tools for assessing the broader antioxidant profile of any compound. We will delve into the principles of these assays, provide detailed experimental protocols, and discuss the interpretation of results in the context of DETDP's function as a synergistic, secondary antioxidant.

The Landscape of Oxidative Stress and Antioxidant Defense

Free Radicals and Reactive Oxygen Species (ROS)

Free radicals are molecules containing one or more unpaired electrons, rendering them highly reactive and unstable.[3] In biological systems, key reactive species include both radical and non-radical molecules derived from oxygen, collectively known as ROS. These include the superoxide anion (O₂•⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂). While ROS play roles in normal cellular signaling, their overproduction leads to a state of oxidative stress, causing damage to vital macromolecules such as DNA, lipids, and proteins.[4]

A Dual-Pronged Defense: Primary vs. Secondary Antioxidants

The antioxidant defense system is multifaceted, employing two main strategies:

-

Primary Antioxidants (Radical Scavengers): These are "chain-breaking" antioxidants that directly donate a hydrogen atom or an electron to a free radical, neutralizing it and terminating the oxidative chain reaction.[1][5] Phenolic compounds and vitamins like Ascorbic Acid (Vitamin C) and Tocopherol (Vitamin E) are classic examples.

-

Secondary Antioxidants (Peroxide Decomposers): These antioxidants function preventatively. They act on unstable molecules like hydroperoxides (ROOH), which are intermediates in oxidative degradation pathways, and convert them into stable, non-radical products, typically alcohols.[1][2] This action removes the precursors that would otherwise decompose to form new, highly destructive radicals. Thioether and phosphite compounds are prominent in this category.[1]

This compound and its analogues, such as Dilauryl thiodipropionate (DLTDP) and Distearyl thiodipropionate (DSTDP), are archetypal secondary antioxidants.[1][2]

This compound: A Profile

Chemical Structure and Properties

This compound (CAS No. 673-79-0) is the diethyl ester of 3,3'-thiodipropionic acid.[6][7] Its structure is characterized by a central sulfur atom (a thioether linkage) flanked by two propionate chains terminated with ethyl ester groups. This thioether moiety is the functional core responsible for its antioxidant activity.

-

Molecular Weight: 234.31 g/mol [7]

-

Synonyms: Diethyl 3,3'-sulfanediyldipropanoate, Propanoic acid, 3,3'-thiobis-, diethyl ester[7]

Core Mechanism of Action: Hydroperoxide Decomposition

The primary antioxidant function of DETDP is the decomposition of hydroperoxides. The sulfur atom in the thioether linkage attacks the hydroperoxide, reducing it to a stable alcohol while the sulfur itself is oxidized, typically to a sulfoxide. This process effectively removes a key intermediate in the auto-oxidation cycle, preventing the propagation of radical chain reactions.

This mechanism is particularly valuable in stabilizing materials like polymers and oils and has significant implications for pharmaceutical formulations where excipient and API stability is paramount.[1][2] Often, thioesters like DETDP are used synergistically with primary antioxidants; the primary antioxidant quenches initial radicals, while the secondary thioester cleans up the resulting hydroperoxides, offering comprehensive protection.[1]

In Vitro Evaluation of Antioxidant Activity

While DETDP's main role is hydroperoxide decomposition, it is standard practice to screen compounds using direct radical scavenging assays. These tests provide a baseline understanding of a molecule's reactivity towards stable free radicals and are invaluable for comparative analysis. The two most common methods are the DPPH and ABTS assays.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

The DPPH assay is a simple and widely used method to assess radical scavenging activity.[5] It employs the stable free radical DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[8] When an antioxidant donates a hydrogen atom or electron to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[3][5] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.